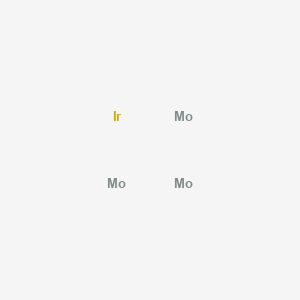

Iridium--molybdenum (1/3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

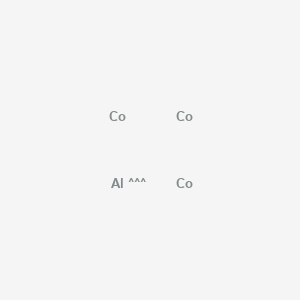

Iridium–molybdenum (1/3) is an intermetallic compound composed of iridium and molybdenum in a 1:3 ratio. Iridium is known for its high melting point, excellent corrosion resistance, and significant hardness, while molybdenum is recognized for its high melting point and strength. The combination of these two elements results in a compound with unique properties that make it suitable for various high-temperature and high-stress applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of iridium–molybdenum (1/3) can be achieved through several methods, including:

Solid-State Reaction: This involves mixing iridium and molybdenum powders in the desired stoichiometric ratio and heating the mixture at high temperatures (typically above 1200°C) in an inert atmosphere to prevent oxidation.

Chemical Vapor Deposition (CVD): In this method, iridium and molybdenum precursors are vaporized and then reacted on a substrate at high temperatures to form the intermetallic compound.

Electrodeposition: This involves the electrochemical deposition of iridium and molybdenum from a solution containing their respective salts onto a conductive substrate.

Industrial Production Methods

Industrial production of iridium–molybdenum (1/3) typically involves large-scale solid-state reactions or CVD processes. These methods are preferred due to their ability to produce high-purity and uniform intermetallic compounds .

Chemical Reactions Analysis

Types of Reactions

Iridium–molybdenum (1/3) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized at high temperatures to form iridium oxide and molybdenum oxide.

Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal, such as tungsten or rhenium.

Common Reagents and Conditions

Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon monoxide for reduction, and various metal salts for substitution reactions. These reactions typically occur at high temperatures (above 1000°C) and in controlled atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include iridium oxide, molybdenum oxide, and substituted intermetallic compounds such as iridium–tungsten or iridium–rhenium .

Scientific Research Applications

Iridium–molybdenum (1/3) has several scientific research applications, including:

Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions, due to its high stability and catalytic activity

High-Temperature Materials: Due to its high melting point and strength, iridium–molybdenum (1/3) is used in high-temperature applications such as furnace components and aerospace materials.

Biomedical Applications: The compound is being explored for use in biomedical devices and implants due to its biocompatibility and resistance to corrosion.

Mechanism of Action

The mechanism by which iridium–molybdenum (1/3) exerts its effects is primarily through its unique combination of physical and chemical properties. The high melting point and strength of molybdenum, combined with the corrosion resistance and hardness of iridium, result in a compound that can withstand extreme conditions. At the molecular level, the compound’s stability and reactivity are influenced by the electronic interactions between the iridium and molybdenum atoms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to iridium–molybdenum (1/3) include:

Iridium–tungsten (1/3): This compound has similar high-temperature and corrosion-resistant properties but with slightly different mechanical properties due to the presence of tungsten.

Iridium–rhenium (1/3): This compound also exhibits high-temperature stability and is used in similar applications but has different catalytic properties due to the presence of rhenium.

Molybdenum–tungsten (1/3): This compound is used in high-temperature applications and has similar mechanical properties but lacks the corrosion resistance provided by iridium.

Uniqueness

Iridium–molybdenum (1/3) is unique due to its combination of high melting point, excellent corrosion resistance, and significant hardness. These properties make it particularly suitable for applications that require materials to withstand extreme conditions, such as high temperatures and corrosive environments .

Properties

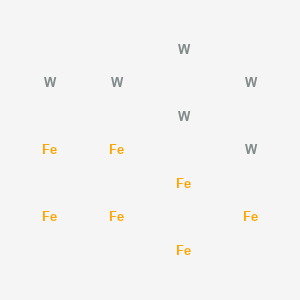

CAS No. |

12030-45-4 |

|---|---|

Molecular Formula |

IrMo3 |

Molecular Weight |

480.1 g/mol |

IUPAC Name |

iridium;molybdenum |

InChI |

InChI=1S/Ir.3Mo |

InChI Key |

DUOSVDSDLGPFFS-UHFFFAOYSA-N |

Canonical SMILES |

[Mo].[Mo].[Mo].[Ir] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)

![Trimethyl[(trifluoroacetyl)oxy]stannane](/img/structure/B14731539.png)

![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)